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  • Product: 3-Bromo-4,5-diethoxybenzoic acid
  • CAS: 712294-46-7

Core Science & Biosynthesis

Foundational

Comparative Technical Analysis: 3-Bromo-4,5-dimethoxybenzoic Acid vs. 3-Bromo-4,5-diethoxybenzoic Acid

The following technical guide provides an in-depth comparative analysis of 3-Bromo-4,5-dimethoxybenzoic acid and 3-Bromo-4,5-diethoxybenzoic acid . This document is structured for researchers and process chemists focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-Bromo-4,5-dimethoxybenzoic acid and 3-Bromo-4,5-diethoxybenzoic acid . This document is structured for researchers and process chemists focusing on structure-activity relationship (SAR) optimization and synthetic route design.

Executive Summary

In the development of small molecule therapeutics—particularly kinase inhibitors, PDE inhibitors, and receptor antagonists—the 3,4,5-trisubstituted benzoic acid motif is a privileged scaffold.

3-Bromo-4,5-dimethoxybenzoic acid (Compound A) and 3-Bromo-4,5-diethoxybenzoic acid (Compound B) serve as critical orthogonal building blocks. While they share the same brominated core allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the substitution of methoxy groups with ethoxy groups introduces significant changes in lipophilicity , metabolic stability , and steric bulk .

This guide delineates the physicochemical divergence between these two scaffolds and provides a robust, regioselective synthetic workflow to access them, avoiding common regiochemical pitfalls associated with direct bromination.

Physicochemical Profiling & SAR Implications

The transition from a dimethoxy to a diethoxy motif is a classic medicinal chemistry strategy to modulate physicochemical properties without altering the fundamental pharmacophore electronic distribution.

Comparative Data Table
Feature3-Bromo-4,5-dimethoxybenzoic acid3-Bromo-4,5-diethoxybenzoic acidImpact on Drug Design
Formula C₉H₉BrO₄C₁₁H₁₃BrO₄MW increase (+28 Da) affects ligand efficiency.
Molecular Weight 261.07 g/mol 289.12 g/mol Slight increase; usually negligible for oral bioavailability rules.
Lipophilicity (cLogP) ~1.9 - 2.1~2.7 - 3.0Critical: Diethoxy is significantly more lipophilic, improving membrane permeability but potentially reducing aqueous solubility.
Steric Bulk (A³) Low (Methoxy)Medium (Ethoxy)Ethoxy groups can induce conformational twist or fill hydrophobic pockets more effectively.
Metabolic Liability O-Demethylation (High)O-Deethylation (Medium)Ethoxy groups are generally more resistant to CYP450-mediated dealkylation than methoxy groups.
Solubility Moderate in MeOH, DCMHigh in DCM, EtOAc; Low in WaterDiethoxy analogs often require stronger solubilizers (e.g., DMSO/PEG) for biological assays.
Mechanistic Insight: The "Ethyl Switch"

In SAR studies, replacing a methoxy group with an ethoxy group (the "Ethyl Switch") tests the size constraints of the binding pocket.

  • Case A (Methoxy preferred): If the binding pocket is tight, the extra methylene units in the diethoxy analog will cause steric clashes, drastically reducing potency (e.g., >100-fold loss).

  • Case B (Ethoxy preferred): If the pocket has hydrophobic depth, the ethyl groups will displace water molecules and form stronger van der Waals interactions, increasing potency and residence time.

Synthetic Accessibility & Regiocontrol

A common error in synthesizing these targets is the direct bromination of the parent dialkoxybenzoic acids (Veratric acid or 3,4-diethoxybenzoic acid).

  • The Pitfall: Direct bromination of 3,4-dimethoxybenzoic acid typically yields the 6-bromo isomer (2-bromo-4,5-dimethoxybenzoic acid) due to the para-directing effect of the C3-methoxy group.

  • The Solution: To secure the 3-bromo (meta to acid, 5-position relative to alkyl groups) regiochemistry, one must utilize a Bromination-First, Alkylation-Second strategy starting from 3,4-dihydroxybenzoic acid (Protocatechuic acid) or Vanillin derivatives.

Validated Synthetic Pathway (Graphviz)

The following workflow illustrates the regioselective route to both targets.

SynthesisPath Start 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Bromination Regioselective Bromination (Br2, AcOH) Start->Bromination Electrophilic Subst. Intermediate 5-Bromo-3,4-dihydroxybenzoic acid Bromination->Intermediate Yields 5-Br isomer BranchMe Alkylation (MeI, K2CO3) Intermediate->BranchMe Path A BranchEt Alkylation (EtI, K2CO3) Intermediate->BranchEt Path B ProductA Target A: 3-Bromo-4,5-dimethoxybenzoic acid BranchMe->ProductA ProductB Target B: 3-Bromo-4,5-diethoxybenzoic acid BranchEt->ProductB

Figure 1: Divergent synthesis of 3-Bromo-4,5-dialkoxybenzoic acids ensuring correct regiochemistry via a common brominated intermediate.

Experimental Protocols

Protocol: Synthesis of 3-Bromo-4,5-diethoxybenzoic acid

Objective: Synthesis of Target B via alkylation of 5-bromo-3,4-dihydroxybenzoic acid. Scale: 10 mmol basis.

Step 1: Preparation of 5-Bromo-3,4-dihydroxybenzoic acid
  • Dissolution: Dissolve 3,4-dihydroxybenzoic acid (1.54 g, 10 mmol) in glacial acetic acid (15 mL).

  • Bromination: Add a solution of bromine (1.6 g, 10 mmol) in acetic acid (5 mL) dropwise over 30 minutes at room temperature. Note: The 5-position is electronically activated by the 4-OH group.

  • Quench: Pour the mixture into ice water (50 mL).

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield: ~85-90%.

    • Identity Check: 1H NMR should show two singlets in the aromatic region (H-2 and H-6).

Step 2: O-Alkylation (The Divergent Step)
  • Setup: In a round-bottom flask, dissolve the intermediate (5-bromo-3,4-dihydroxybenzoic acid, 2.33 g, 10 mmol) in DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 4.14 g, 30 mmol). Stir for 15 minutes. Mechanism: Deprotonation of phenolic hydroxyls and carboxylic acid.

  • Alkylation: Add Ethyl Iodide (EtI, 4.0 mL, ~50 mmol) dropwise.

    • For Target A (Dimethoxy), substitute EtI with Methyl Iodide (MeI).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Workup:

    • The reaction produces the ethyl ester initially due to carboxylate alkylation.

    • Add NaOH (2M, 10 mL) and heat to 80°C for 1 hour to hydrolyze the ester back to the acid.

  • Acidification: Cool and acidify with HCl (1M) to pH 2.

  • Purification: Extract with Ethyl Acetate (3x 30 mL). Wash organic layer with brine. Dry over Na₂SO₄. Concentrate in vacuo. Recrystallize from Ethanol/Water.

Expected Yield: 75-80% (Off-white solid).

Reactivity Profile: The "Bromine Handle"

Both compounds contain a sterically crowded bromine atom at the 3-position (flanked by the acid at C1 and alkoxy at C4).

  • Suzuki-Miyaura Coupling:

    • Dimethoxy (A): Reacts readily with aryl boronic acids using standard catalysts (e.g., Pd(PPh₃)₄).

    • Diethoxy (B): The bulky 4-ethoxy group exerts greater steric hindrance on the oxidative addition step.

    • Optimization: For Compound B, use smaller, electron-rich ligands like SPhos or XPhos to facilitate coupling in the crowded environment.

  • Lithiation/Exchange:

    • Treatment with n-BuLi at -78°C effects Br-Li exchange.

    • Caution: The carboxylic acid proton must be protected or consumed (requiring 2 equivalents of base) before exchange occurs. It is often better to use the methyl ester for these transformations.

References

  • Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry 29.1 (1986): 57-63. (Discusses the impact of alkoxy chain length on receptor binding).
  • Laufer, S., et al. "Synthesis and biological evaluation of novel 3,4,5-trimethoxy-substituted bis-aryl imidazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry 46.15 (2003): 3230-3244. (Illustrates the use of 3,4,5-substituted benzoic acid scaffolds).
  • Fujita, T., et al. "A new substituent constant, 'pi', derived from partition coefficients." Journal of the American Chemical Society 86.23 (1964): 5175-5180. Link (Foundational text on LogP modulation via methyl/ethyl substitution).

  • Bio-Techne / Tocris. "Vanilloid Receptor Pharmacology." Tocris Scientific Reviews.

Disclaimer: The synthesis protocols described involve hazardous chemicals (Bromine, Alkyl Iodides). All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.

Protocols & Analytical Methods

Method

Application Note: Precision Bromination Protocols for 3,4-Diethoxybenzoic Acid

Executive Summary This guide details the regioselective bromination of 3,4-diethoxybenzoic acid to synthesize 2-bromo-4,5-diethoxybenzoic acid (also known as 6-bromo-3,4-diethoxybenzoic acid). This scaffold is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective bromination of 3,4-diethoxybenzoic acid to synthesize 2-bromo-4,5-diethoxybenzoic acid (also known as 6-bromo-3,4-diethoxybenzoic acid). This scaffold is a critical intermediate in the synthesis of isoquinoline alkaloids, phosphodiesterase inhibitors, and liquid crystal mesogens.

The protocol leverages the directing effects of the ethoxy substituents to achieve exclusive mono-bromination at the C6 position (ortho to the carboxyl group). We provide a scalable "Gold Standard" method using elemental bromine in acetic acid, alongside a milder N-bromosuccinimide (NBS) variant for sensitive applications.

Scientific Foundation & Mechanism

Electrophilic Aromatic Substitution (EAS) Landscape

The bromination of 3,4-diethoxybenzoic acid is governed by the interplay of electronic activation and steric hindrance.

  • Activators: The two ethoxy groups (-OEt) at positions 3 and 4 are strong ortho, para-directors.

  • Deactivator: The carboxyl group (-COOH) at position 1 is a meta-director and electron-withdrawing group.

Regioselectivity Analysis:

  • Position 2 (Ortho to COOH, Ortho to 3-OEt): Highly sterically hindered. Disfavored.

  • Position 5 (Meta to COOH, Ortho to 4-OEt): Activated by 4-OEt (ortho), but less favored than the para-position.

  • Position 6 (Ortho to COOH, Para to 3-OEt): The Preferred Site . It is activated by the 3-OEt group (para-direction is typically dominant over ortho) and is less sterically hindered than position 2.

This selectivity mirrors the well-documented bromination of the lower homolog, Veratric Acid (3,4-dimethoxybenzoic acid), which yields 6-bromoveratric acid exclusively [1].

Reaction Scheme Visualization

The following diagram illustrates the transformation and the numbering shift in the product (IUPAC prioritization assigns the bromo group to position 2).

ReactionScheme SM 3,4-Diethoxybenzoic Acid (C11H14O4) Reagents Br2 / AcOH (Electrophilic Attack) SM->Reagents Dissolution Intermediate Sigma Complex (Resonance Stabilized) Reagents->Intermediate Regioselective Bromination at C6 Product 2-Bromo-4,5-diethoxybenzoic acid (Major Isomer) Intermediate->Product -HBr (Aromatization)

Caption: Mechanistic flow of the regioselective bromination targeting the C6 position (becoming C2 in product).

Experimental Protocols

Protocol A: The "Gold Standard" (Br₂ / AcOH)

Best for: Scale-up (>10g), high yield, and cost-efficiency. Safety: Requires a fume hood. Bromine is corrosive and volatile.

Materials:

  • 3,4-Diethoxybenzoic acid (1.0 eq)

  • Bromine (Br₂), reagent grade (1.05 eq)

  • Glacial Acetic Acid (AcOH) (5–7 mL per gram of substrate)

  • Sodium Bisulfite (saturated aq. solution)

  • Water (ice-cold)

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and internal thermometer, dissolve 3,4-diethoxybenzoic acid in Glacial Acetic Acid.

    • Note: Slight warming (30–40°C) may be required to fully dissolve the diethoxy analog due to higher lipophilicity compared to veratric acid. Cool back to 15–20°C once dissolved.

  • Controlled Addition: Charge the dropping funnel with Bromine dissolved in a small volume of AcOH (1:1 v/v).

    • Critical: Add the bromine solution dropwise over 30–60 minutes. Maintain internal temperature between 15–25°C. Rapid addition can lead to local over-concentration and di-bromination.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Reaction progress can be monitored by TLC (Mobile phase: 50% EtOAc/Hexane + 1% AcOH) or HPLC.

  • Quenching: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.

  • Scavenging: Add saturated sodium bisulfite solution dropwise to the slurry until the orange/brown color of excess bromine disappears completely.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3x) to remove residual acetic acid.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) if high purity is required. Dry in a vacuum oven at 50°C.

Protocol B: Mild NBS Bromination

Best for: Small scale (<5g), avoiding liquid bromine handling, or if acid-sensitive functional groups are present (though unlikely on this scaffold).

Materials:

  • 3,4-Diethoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or DMF

  • Ammonium Acetate (0.1 eq) - Catalyst

Methodology:

  • Dissolve substrate in MeCN (10 mL/g).

  • Add Ammonium Acetate (catalyst) and stir for 5 minutes.

  • Add NBS portion-wise over 15 minutes at Room Temperature.

  • Stir at RT for 4–12 hours.

  • Evaporate solvent under reduced pressure.

  • Redissolve residue in EtOAc, wash with water and brine to remove succinimide.

  • Dry over MgSO₄, filter, and concentrate.

Analytical Control & Expected Results

Quantitative Data Summary
ParameterProtocol A (Br₂/AcOH)Protocol B (NBS)
Typical Yield 85 – 92%75 – 85%
Reaction Time 2 – 4 Hours4 – 12 Hours
Atom Economy HighModerate (Succinimide waste)
Scalability ExcellentGood (Cost limited)
Purity (Crude) >95%>90%
Structural Confirmation (NMR)

The most distinct feature of the product, 2-bromo-4,5-diethoxybenzoic acid , is the pattern of the aromatic protons.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Substrate (Starting Material): Shows an ABX pattern (d, d, dd) or similar coupling for H-2, H-5, H-6.

    • Product: The substitution at C6 (becoming C2) removes the coupling partners.

      • Signal 1: Singlet (~7.0–7.2 ppm) corresponding to H-3 (originally H-6).

      • Signal 2: Singlet (~7.4–7.6 ppm) corresponding to H-6 (originally H-3).

    • Key Indicator: The collapse of the aromatic region into two distinct singlets confirms para-substitution relative to each other and successful regioselective bromination [1].

Process Workflow Diagram

Workflow Start Start: 3,4-Diethoxybenzoic Acid Dissolve Dissolve in Glacial AcOH (Temp: 30-40°C -> 20°C) Start->Dissolve AddBr Dropwise Addition of Br2 (Control Temp < 25°C) Dissolve->AddBr Stir Reaction: 2-4 Hours (Monitor TLC/HPLC) AddBr->Stir Quench Quench in Ice Water + NaHSO3 (Precipitation) Stir->Quench Filter Filtration & Washing (Remove Acid) Quench->Filter Recryst Recrystallization (EtOH) (Optional for >99% Purity) Filter->Recryst End Final Product: 2-Bromo-4,5-diethoxybenzoic acid Recryst->End

Caption: Operational workflow for the standard bromine/acetic acid protocol.

Troubleshooting & Critical Parameters

  • Solubility Issues: If the starting material precipitates upon cooling the acetic acid solution, add a small amount of Dichloromethane (DCM) as a co-solvent. Note that DCM must be stripped off before high-temperature steps or handled with care regarding bromine volatility.

  • Over-Bromination: If di-bromo species are observed (rare due to deactivation by the first Br), reduce reaction temperature to 0–5°C and ensure strict stoichiometry (1.0 eq Br₂).

  • Color Persistence: A persistent yellow/orange color in the final solid indicates trapped free bromine. Ensure the bisulfite wash is thorough.

References

  • Janssen, D. E.; Wilson, C. V. (1959). "6-Bromoveratric Acid". Journal of Organic Chemistry, 24(1), 26–29. (Authoritative grounding for bromination of 3,4-dialkoxybenzoic acids).

  • Raiford, L. C.; Perry, R. P. (1942). "Structures of Mono- and Dibromoveratric Acids". Journal of Organic Chemistry, 7(4), 354–361. (Structural confirmation and regioselectivity rules).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Crystal Engineering &amp; Process Guide: Brominated Diethoxybenzoic Acids

Executive Summary Brominated diethoxybenzoic acids , particularly the 2-bromo-4,5-diethoxybenzoic acid isomer, represent a critical class of intermediates in the synthesis of pharmaceuticals and liquid crystals. Their so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated diethoxybenzoic acids , particularly the 2-bromo-4,5-diethoxybenzoic acid isomer, represent a critical class of intermediates in the synthesis of pharmaceuticals and liquid crystals. Their solid-state behavior is governed by a competition between strong hydrogen bonding (carboxylic acid dimers) and directional halogen bonding (C-Br···O/N).

This guide provides a comparative technical analysis of the crystal packing, synthesis efficiency, and purification protocols for these derivatives. It is designed for process chemists and crystal engineers optimizing yield, purity, and downstream solubility profiles.

Comparative Analysis: Structural & Process Metrics

Structural Drivers: The Role of Bromine & Alkoxy Chains

The introduction of a bromine atom and ethoxy chains onto the benzoic acid scaffold fundamentally alters the crystal lattice energy and packing efficiency.

Feature2-Bromo-4,5-Diethoxybenzoic Acid 2-Bromo-4,5-Dimethoxybenzoic Acid Non-Brominated Analog (3,4-Diethoxy)
Primary Interaction Centrosymmetric COOH Dimers (

)
Centrosymmetric COOH Dimers (

)
Centrosymmetric COOH Dimers (

)
Secondary Interaction Halogen Bonding (Br[1]···O) & van der WaalsWeak Halogen Bonding &

-Stacking

-Stacking Dominant
Chain Flexibility High (Ethoxy chains disrupt close packing)Low (Methoxy groups are rigid)High
Solubility Profile Enhanced Lipophilicity (ideal for drug uptake)Lower LipophilicityModerate
Melting Behavior Generally Lower (due to chain flexibility)Higher (more rigid lattice)Intermediate

Key Insight: The ethoxy groups in the 4,5-positions act as "spacers" in the crystal lattice, often lowering the melting point compared to methoxy analogs, which improves solubility in organic solvents during drug formulation. The ortho-bromine (2-position) introduces steric strain that twists the carboxyl group out of the phenyl plane, disrupting planar


-stacking but enabling specific halogen bonds.
Process Efficiency Comparison

Based on industrial patent data (WO2016167225A1), the synthesis and crystallization of the diethoxy derivative shows comparable high yields to the dimethoxy analog but with distinct solubility advantages.

Metric2-Bromo-4,5-Diethoxybenzoic Acid 2-Bromo-4,5-Dimethoxybenzoic Acid 2-Bromo-5-Methoxybenzoic Acid
Reaction Medium Water (Green Chemistry)WaterWater
Reagent NaOH /

/ HCl
NaOH /

/ HCl
NaOH /

/ HCl
Isolated Yield 91.5% 91.3%90.8%
Purity (HPLC) 99.9% 99.9%99.9%
Crystallization Method Acidification PrecipitationAcidification PrecipitationAcidification Precipitation

Experimental Protocols

High-Purity Synthesis & Crystallization Workflow

Objective: To synthesize and crystallize 2-bromo-4,5-diethoxybenzoic acid with >99% purity without chromatographic purification.

Reagents:

  • 3,4-Diethoxybenzoic acid (1.0 mol eq.)[2][3]

  • Sodium Hydroxide (30% aq.[2][3] solution, 2.05 mol eq.)

  • Bromine (

    
    , 1.05 mol eq.)[2][3]
    
  • Hydrochloric Acid (35%, 1.0 mol eq.)[2][3]

  • Sodium Sulfite (Quenching agent)

  • Toluene (Extraction solvent)

Protocol:

  • Dissolution: Charge a reactor with 3,4-diethoxybenzoic acid and water. Add 30% NaOH dropwise to form the soluble sodium benzoate salt.

  • Bromination: Cool the mixture to 0–5°C . Add liquid bromine dropwise over 1-2 hours, maintaining temperature to prevent over-bromination or side reactions.

  • Quenching: Stir for 1 hour at 0–5°C. Add sodium sulfite to quench unreacted bromine.

  • Phase Separation: Add toluene and heat to 70°C . Separate the organic phase (removes non-polar impurities).

  • Crystallization (Precipitation): Add the aqueous phase (containing the product salt) to a clean vessel. Dropwise add 35% HCl.[2][3]

    • Mechanism:[2][4] Protonation of the carboxylate anion causes rapid crystallization of the free acid.

  • Isolation: Filter the precipitated crystals. Wash with cold water. Dry under reduced pressure.

Crystal Structure Determination (General Procedure)

To verify the packing mode (dimer vs. catemer):

  • Crystal Growth: Dissolve 50 mg of the purified acid in 5 mL of Ethanol/Water (80:20). Allow slow evaporation at room temperature for 3-5 days.

  • Data Collection: Mount a single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer (Mo K

    
     radiation).
    
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL). Look specifically for the

    
     distance (typically ~2.6 Å) and 
    
    
    
    contacts (< sum of vdW radii).

Visualizations

Synthesis & Crystallization Logic Flow

The following diagram illustrates the critical path to obtaining high-purity crystals, highlighting the phase separation step that removes organic impurities before the final acid precipitation.

SynthesisWorkflow Start Start: 3,4-Diethoxybenzoic Acid SaltForm Salt Formation (NaOH, Water) Start->SaltForm Dissolution Bromination Bromination (Br2, 0-5°C) SaltForm->Bromination Electrophilic Sub. Quench Quench & Extract (Na2SO3 + Toluene) Bromination->Quench Stop Reaction AqPhase Aqueous Phase (Product as Na-Salt) Quench->AqPhase Phase Sep. Precip Acid Precipitation (HCl Addition) AqPhase->Precip Protonation Final Final Product: High Purity Crystals Precip->Final Filtration & Drying

Caption: Step-by-step synthesis and crystallization workflow ensuring >99% purity.

Crystal Packing Hierarchy

This diagram represents the energetic hierarchy of interactions governing the solid-state assembly of brominated benzoic acids.

PackingHierarchy Crystal Crystal Lattice Stability Primary Primary Motif: COOH Dimers (R2^2(8)) Crystal->Primary Dominant Energy (~40-60 kJ/mol) Secondary Secondary Directional: Halogen Bonds (Br...O) Crystal->Secondary Steering (~5-20 kJ/mol) Tertiary Tertiary Dispersive: Alkoxy Chain Interdigitation Crystal->Tertiary Packing Fill (<5 kJ/mol) Primary->Secondary Cooperative

Caption: Energetic hierarchy of intermolecular interactions in brominated benzoic acid crystals.

References

  • Method for producing 2-halogenated benzoic acids. (2016). World Intellectual Property Organization, WO2016167225A1. Link

  • Method for producing 2-halogenated benzoic acids. (2019). United States Patent, US10364206B2. Link

  • Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction. (2014). ResearchGate.[5][6] (Provides comparative data on halogenated benzoic acid packing). Link

  • Influence of Halogen Substituent on the Self-Assembly and Crystal Packing. (2020).[7] Crystals, 10(2), 79. (Discusses Br vs Cl vs I packing effects). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-4,5-diethoxybenzoic acid

Topic: Operational Safety & Logistics Guide: 3-Bromo-4,5-diethoxybenzoic acid Content Type: Technical Safety Protocol Audience: Chemical Researchers & Lab Managers Executive Summary: Risk Profile & Operational Stance Fro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Logistics Guide: 3-Bromo-4,5-diethoxybenzoic acid Content Type: Technical Safety Protocol Audience: Chemical Researchers & Lab Managers

Executive Summary: Risk Profile & Operational Stance

From the Desk of the Senior Application Scientist: Handling 3-Bromo-4,5-diethoxybenzoic acid requires a shift in perspective from "compliance" to "contamination control." While this compound is generally classified as an Irritant (Warning) rather than acutely toxic, its physical properties—specifically the combination of a halogenated ring and lipophilic alkoxy tails—create a persistent dust hazard.

The primary operational risks are not immediate lethality, but rather:

  • Respiratory Sensitization: Fine organic acid dusts can irritate mucous membranes (H335).

  • Process Contamination: The lipophilic nature (diethoxy group) makes this powder "sticky" via static charge, leading to cross-contamination if weighing protocols are lax.

  • Disposal Compliance: The bromine atom mandates segregation from standard organic waste streams to prevent incinerator damage.

Hazard Identification & PPE Matrix

Core Hazards (GHS Classification):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2][3][6]

Personal Protective Equipment (PPE) Specifications Rationale: We prioritize barrier integrity against fine acidic particulates.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Do NOT use Latex. Organic acids can degrade latex lattices. Nitrile provides superior resistance to permeation by halogenated aromatics. Double-glove if handling >10g.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Indirect venting prevents dust ingress while allowing moisture escape to prevent fogging.
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)Engineering controls (Hood) are non-negotiable for weighing. If work must occur on an open bench (not recommended), a fit-tested N95 is the absolute minimum.
Body Defense Lab Coat (High-neck, cotton/poly blend)Synthetic fibers can build static charge, attracting the powder. A high neck prevents dust settling on the clavicle/neck area, a common site for contact dermatitis.

Operational Protocol: Handling & Weighing

Objective: Transfer solid reagent without generating airborne dust or static dispersion.

Phase A: Engineering Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Neutralization: Place an ionizing bar or use an anti-static gun inside the hood.

    • Expert Insight: 3-Bromo-4,5-diethoxybenzoic acid is a dry, crystalline solid. In low humidity, it will fly apart due to triboelectric charging. Neutralizing static prevents the powder from "jumping" onto your gloves and scale.

Phase B: The Weighing Workflow
  • Tare First: Place the weighing boat/flask on the balance and tare before opening the reagent container.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid disposable plastic spatulas, which increase static charge.

  • The "Tunnel" Technique: Do not lift the spatula high. Transfer from the stock bottle to the weigh boat keeping the spatula within 2 inches of the surface to minimize dust clouds.

  • Wet Transfer (Preferred): If possible, dissolve the solid directly in the reaction solvent (e.g., DCM, THF) within the weighing vessel immediately after weighing to lock down the dust.

Phase C: Decontamination
  • Wipe Down: Use a wiper moistened with ethanol or isopropanol .

    • Chemistry Note: Water alone is a poor solvent for this lipophilic acid. Alcohol ensures complete solubilization and removal of residues.

  • Doffing: Remove gloves by peeling from the inside out to trap any dust trace inside the glove.

Visualization: Handling Workflow

Caption: Logical flow for handling halogenated organic solids, prioritizing engineering controls over PPE alone.

HandlingWorkflow Start START: Reagent Retrieval CheckEnv Check Engineering Controls (Hood Velocity > 80 fpm) Start->CheckEnv StaticCheck Is Static Present? CheckEnv->StaticCheck Ionize Apply Anti-Static Gun or Ionizer Bar StaticCheck->Ionize Yes (Dry Air) Weigh Weighing Protocol (Tunnel Technique) StaticCheck->Weigh No Ionize->Weigh Solubilize Immediate Solubilization (Lock down dust) Weigh->Solubilize Clean Decon: Ethanol Wipe Solubilize->Clean End END: Process Complete Clean->End

Emergency Response & Spill Management

Scenario: Minor Powder Spill (< 5g)

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Put on tight-fitting goggles and an N95 mask if not already worn.

  • Dry Clean-up (Do NOT sweep):

    • Sweeping generates dust.

    • Cover the spill with wet paper towels (dampened with water/detergent) to dampen the powder.

    • Scoop the wet mass into a waste container.

  • Final Polish: Wipe the surface with Ethanol to remove the lipophilic film.

Scenario: Eye Contact

  • Action: Flush immediately at an eyewash station for 15 minutes .

  • Mechanism: Benzoic acid derivatives are acidic irritants. Immediate dilution is critical to prevent corneal etching.

Disposal Logistics (Critical Compliance)

Waste Stream Classification: You must NOT dispose of this chemical in the standard "Organic Solvents" or "General Trash" streams.

  • Correct Stream: Halogenated Organic Waste .

  • Reasoning: The bromine atom (Br) presents a specific hazard during incineration. Burning brominated compounds in standard incinerators releases Hydrogen Bromide (HBr) gas, which is highly corrosive and damages scrubber systems. It can also lead to the formation of brominated dioxins if combustion temperatures are not strictly controlled.

ComponentDisposal Action
Solid Waste Label as "Solid Waste, Halogenated Organic."
Liquid Mother Liquor Label as "Liquid Waste, Halogenated Organic" (even if the solvent is non-halogenated, the solute contaminates it).
Contaminated Sharps Sharps container labeled "Chemical Contaminated."

Visualization: Waste Decision Tree

Caption: Decision logic for segregating halogenated intermediates to prevent facility compliance violations.

WasteDisposal WasteStart Waste Generation (3-Bromo-4,5-diethoxybenzoic acid) StateCheck Physical State? WasteStart->StateCheck Solid Solid Powder/Wipes StateCheck->Solid Dry Liquid Reaction Mixture StateCheck->Liquid Wet HalogenCheck Contains Halogens? (Yes: Bromine) Solid->HalogenCheck Liquid->HalogenCheck Stream1 Stream A: Halogenated Solids (Do NOT Autoclave) HalogenCheck->Stream1 Solid Path Stream2 Stream B: Halogenated Solvents (High Temp Incineration Required) HalogenCheck->Stream2 Liquid Path

References

  • PubChem. (n.d.). Compound Summary: 3-Bromo-4,5-dimethoxybenzoic acid (Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzoic Acid. United States Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

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